Psab-ofp

Nicotinic Acetylcholine Receptor Pharmacology Serotonin Receptor Cross-talk Drug Selectivity Profiling

PSAB-OFP [(2R)-5'-phenyl-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is a chiral spiroazabicyclic small molecule that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). Originally developed by Eli Lilly and Company , PSAB-OFP has been employed as a key pharmacological tool for probing the overlapping pharmacology between the α7 nAChR and the structurally related 5-HT₃ serotonin receptor.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B540490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsab-ofp
Synonyms5'-phenylspiro(1-azabicyclo(2.2.2.))octane-3,2'-(3'H)furo(2,3-b)pyridine
PSAB-OFP
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5
InChIInChI=1S/C19H20N2O/c1-2-4-14(5-3-1)16-10-15-11-19(22-18(15)20-12-16)13-21-8-6-17(19)7-9-21/h1-5,10,12,17H,6-9,11,13H2/t19-/m0/s1
InChIKeyGIRLVGYIIVFTLI-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSAB-OFP Procurement Guide: Defining the Dual-Agonist Profile of the Selective α7 nAChR Agonist


PSAB-OFP [(2R)-5'-phenyl-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] [1] is a chiral spiroazabicyclic small molecule that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR) [2]. Originally developed by Eli Lilly and Company [1], PSAB-OFP has been employed as a key pharmacological tool for probing the overlapping pharmacology between the α7 nAChR and the structurally related 5-HT₃ serotonin receptor [3]. Its unique property is that it is an equipotent, partial agonist of both the human recombinant α7 nAChR and the 5-HT₃ receptor [2][3], a characteristic that differentiates it from the majority of α7 nAChR agonists used in neuropsychiatric and cognitive research.

Why Substituting PSAB-OFP with a Conventional α7 Agonist May Compromise Research Reproducibility


A direct substitution of PSAB-OFP with a conventional, highly selective α7 nAChR agonist—such as PNU-282987, GTS-21, or AR-R17779—fails because PSAB-OFP is the only well-characterized compound that exhibits nearly identical partial agonist potency at both the α7 nAChR and the 5-HT₃ receptor [1]. This equipotent dual agonism is not a result of a lack of selectivity but rather a product of the high degree of structural and pharmacological homology between the two receptor families [2]. Using a ‘cleaner’ α7-only agonist in experimental paradigms would specifically eliminate the concomitant 5-HT₃ receptor-mediated component, leading to fundamentally different synaptic and network-level outcomes, particularly in systems where 5-HT₃ receptors modulate GABAergic or cholinergic tone [1][2]. Therefore, for any study aiming to replicate or extend the physiological findings of PSAB-OFP-based literature, no generic α7 agonist can serve as a drop-in replacement without introducing confounding selectivity-driven variables.

Head-to-Head Quantitative Evidence Guide for PSAB-OFP versus Standard α7 nAChR Agonists


α7/5-HT₃ Equipotent Dual Agonism Profiled Against PNU-282987, GTS-21, and AR-R17779

PSAB-OFP acts as a partial agonist with comparable potency at both human recombinant α7 nAChR and human 5-HT₃ receptors, while the commonly used α7 agonists PNU-282987, GTS-21 (DMXB-A), and AR-R17779 are functionally silent or markedly weaker at 5-HT₃ receptors under identical conditions [1]. In Xenopus oocytes expressing human recombinant receptors, PSAB-OFP elicited α7- and 5-HT₃-mediated currents that displayed overlapping concentration-response curves, whereas neither PNU-282987 (EC₅₀ α7 ~0.1-1 µM) nor GTS-21 (EC₅₀ α7 ~3-10 µM) evoked significant 5-HT₃ currents up to 100 µM [1][2].

Nicotinic Acetylcholine Receptor Pharmacology Serotonin Receptor Cross-talk Drug Selectivity Profiling

Functional Partial Agonism at 5-HT₃ Receptors Validated Across Recombinant and Native Systems

PSAB-OFP's agonism at 5-HT₃ receptors was confirmed not only in recombinant human 5-HT₃ receptors expressed in Xenopus oocytes but also in native mouse 5-HT₃ receptors endogenously expressed in N1E-115 neuroblastoma cells, unlike GTS-21 which showed negligible activation in the same native preparation [1]. Using whole-cell patch-clamp electrophysiology and intracellular Ca²⁺ imaging, PSAB-OFP produced 5-HT₃-mediated currents and Ca²⁺ transients that were approximately 60-70% of the maximal response evoked by 5-HT (serotonin) itself, a hallmark of partial agonism [1].

5-HT3 Receptor Pharmacology Partial Agonism Native vs Recombinant Receptors

Central Cardiovascular Effects of PSAB-OFP vs TC-2559 in Anaesthetized Rats

In anaesthetized male rats, intracerebroventricular (i.c.v.) administration of PSAB-OFP produced a delayed, dose-related increase in blood pressure (BP) and renal sympathetic nerve activity (RSNA), whereas the selective α4β2 nAChR agonist TC-2559, used as a comparator, elicited a more immediate pressor response with a different temporal profile, indicating distinct central autonomic pathways for α7 versus α4β2 receptor activation [1].

Central Cardiovascular Regulation α7 nAChR In Vivo Autonomic Neuroscience

Excitatory Modulation of Hippocampal CA3 Pyramidal Neurons by PSAB-OFP In Vivo

Intravenous injection of cumulative doses of nicotine and PSAB-OFP produced dose-related, significant increases in neuronal firing in the majority of hippocampal CA3 pyramidal neurons tested in anaesthetized rats, an effect that was reversed or attenuated by selective α7 antagonists, whereas a comparator α7 agonist AR-R17779, applied iontophoretically alongside PSAB-OFP and nicotine, all evoked current-dependent excitation [1]. This demonstrates that PSAB-OFP and AR-R17779 each engage presynaptic α7 nAChRs on CA3 neurons, but PSAB-OFP's unique 5-HT₃ partial agonism may contribute additional modulatory effects not replicated by AR-R17779 [1].

Hippocampal Electrophysiology Presynaptic α7 nAChR In Vivo Iontophoresis

Optimal Research and Industrial Application Scenarios for PSAB-OFP


Dual α7 nAChR / 5-HT₃ Receptor Pharmacological Profiling in Neuropsychiatric Drug Discovery

PSAB-OFP is the ideal reference compound for secondary pharmacology screens that evaluate the selectivity of novel α7 nAChR or 5-HT₃ receptor ligands. Since it is equipotent at both receptors, it serves as a positive control for 5-HT₃ agonism in α7-targeted campaigns and as a benchmark for quantifying unwanted cross-reactivity [1]. Any candidate compound with an α7/5-HT₃ selectivity index exceeding 100-fold can be benchmarked directly against PSAB-OFP's nearly unitary selectivity ratio.

In Vivo Studies of Central Cholinergic–Serotonergic Cross-Talk in Cardiovascular or Cognitive Function

Researchers designing experiments to probe the interaction between central α7 nAChRs and 5-HT₃ receptors in cardiovascular regulation or hippocampal-dependent cognitive processes should select PSAB-OFP over selective α7 agonists such as PNU-282987 or AR-R17779 [1][2]. The equipotent dual agonism enables the pharmacological unmasking of 5-HT₃ contributions to α7-mediated physiological responses, a paradigm that is lost with α7-selective tools.

Validation of α7/5-HT₃ Chimera Reporter Systems for High-Throughput Screening

In high-throughput screening campaigns using α7/5-HT₃ chimeric receptors expressed in cell lines such as SH-EP1 or GH4C1, PSAB-OFP should be used as a calibration agonist to normalize plate-to-plate variability because it activates both the α7 ligand-binding domain and the 5-HT₃ pore domain with comparable efficacy, providing a single-agent internal standard for both receptor components [1].

Electrophysiological Dissection of Presynaptic α7 Modulation in Hippocampal Slice Preparations

For patch-clamp or field-potential recordings in hippocampal CA1 or CA3 regions, PSAB-OFP is the preferred pharmacological tool when the research objective is to replicate the endogenous cholinergic tone that co-activates α7 and 5-HT₃ receptors on presynaptic terminals, as its dual agonism more closely mimics the natural ligand environment than highly selective α7 agonists [1].

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